Blood-Brain Barrier (BBB) Penetration: Trigonelline vs. Nicotinic Acid and Nicotinamide
Trigonelline is distinguished from its precursor nicotinic acid by its demonstrated ability to cross the blood-brain barrier (BBB), a critical feature for any compound targeting central nervous system disorders [1]. While nicotinic acid and nicotinamide show limited or negligible brain penetration, trigonelline's zwitterionic nature facilitates its transport across the BBB, enabling direct neuroprotective effects against Alzheimer's disease, Parkinson's disease, stroke, and depression [2].
| Evidence Dimension | Blood-Brain Barrier Penetration |
|---|---|
| Target Compound Data | Demonstrated BBB penetration (qualitative) |
| Comparator Or Baseline | Nicotinic acid and nicotinamide: Limited/negligible BBB penetration |
| Quantified Difference | Qualitative differentiation (BBB penetrant vs. non-penetrant) |
| Conditions | In vivo (various animal models) and inferred from human pharmacokinetic data |
Why This Matters
For procurement in neurological research, trigonelline is a requisite starting material due to its unique ability to access the CNS, a property absent in its close analogs.
- [1] Arab F, et al. The neuroprotective and antidiabetic effects of trigonelline: A review of signaling pathways and molecular mechanisms. Biochimie. 2023;206:93-104. View Source
- [2] Mirzaie M, Khalili MR, Kiasalari Z, Roghani M. Neuroprotective and Antiapoptotic Potential of Trigonelline in a Striatal 6-Hydroxydopamine Rat Model of Parkinson's Disease. Neurophysiology. 2016;48:176-183. View Source
